3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
3-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGXNAWGYFVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)N)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
1. Anticancer Research
Studies have indicated that 3-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride exhibits potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle regulation.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of specific cancer cell lines, suggesting its utility as a lead compound for developing novel anticancer agents.
2. Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Study Example :
In vitro studies have reported that treatment with this compound resulted in decreased markers of oxidative damage in neuronal cultures, indicating its potential application in neuroprotective therapies.
Pharmaceutical Applications
1. Drug Development
Given its structural characteristics, this compound serves as an important scaffold in drug design. Its ability to interact with various biological targets makes it a candidate for further modification and optimization in pharmaceutical development.
2. Synthesis of Derivatives
The compound can be utilized as a starting material for synthesizing various derivatives with enhanced biological activity. Researchers have been able to modify the amino and hydroxyl groups to create compounds with improved efficacy against specific diseases.
Summary of Research Findings
Mechanism of Action
The mechanism by which 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structural Comparisons:
Substituent Effects on Physicochemical Properties: Hydroxyl vs. Methoxy: The hydroxyl group in 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride increases hydrophilicity compared to the methoxy-substituted analog (CAS 2061996-79-8) , which may enhance aqueous solubility but reduce membrane permeability.
Positional Isomerism: The para-substituted 4-(Aminomethyl)benzonitrile HCl and para-methoxy derivative demonstrate altered binding affinities in receptor-targeted applications compared to the meta-substituted reference compound.
Steric and Electronic Modifications: Branched side chains, as seen in (S)-3-(1-Amino-2-Methylpropyl)benzonitrile HCl , introduce steric hindrance that may impede interactions with enzymatic active sites.
Pharmacological Relevance :
- Bunitrolol Hydrochloride , a beta-blocker, highlights how benzonitrile derivatives with extended alkoxy-amine side chains can achieve specific receptor binding (e.g., β-adrenergic receptors).
Biological Activity
3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzonitrile group linked to a hydroxyethylamine moiety, exhibits various interactions with biological targets, making it a subject of research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Amino group : Contributes to hydrogen bonding.
- Hydroxyl group : Enhances solubility and reactivity.
- Benzonitrile moiety : Imparts specific binding characteristics to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of various biochemical pathways. Notably, the compound may influence:
- Enzyme activity modulation.
- Receptor binding affinities.
- Cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal applications:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound can possess antimicrobial properties. The presence of the nitrile group enhances the compound's interaction with microbial enzymes, potentially leading to inhibition of growth.
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell metabolism has been explored, indicating potential pathways for therapeutic applications.
3. Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects, which are being investigated in the context of neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in modulating neuronal activity.
Case Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : The hydroxyethyl group improves solubility, leading to better absorption profiles.
- Distribution : Studies indicate favorable distribution characteristics due to its lipophilicity.
- Metabolism : Initial findings suggest metabolic pathways involving conjugation reactions.
- Excretion : Predominantly renal excretion has been observed in preliminary studies.
Chemical Reactions Analysis
Chemical Reactions Involving 3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride
This compound can participate in several types of chemical reactions:
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Acid-Base Reactions : The hydroxyl group can engage in acid-base reactions, influencing solubility and reactivity in different pH environments.
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Nucleophilic Substitutions : The amino group can act as a nucleophile in substitution reactions.
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Hydrogen Bonding : Both amino and hydroxyl groups enable hydrogen bonding, crucial for interactions with biological targets.
Influence of Solvents and Catalysts
The choice of solvent and catalyst significantly affects the outcome of reactions involving this compound:
Catalysts like triethylamine or phosphines can enhance reaction rates by facilitating proton transfer or acting as nucleophiles .
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed.
Preparation Methods
Imidization with tert-Butyl Carbamate
A method adapted from CN111471001A involves condensing 3-cyanobenzaldehyde with tert-butyl carbamate to form an imine intermediate. This reaction is catalyzed by sodium benzenesulfonate and formic acid under reflux (50–100°C).
Reaction conditions :
-
Molar ratios : 3-cyanobenzaldehyde (1.5 eq), tert-butyl carbamate (1 eq).
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Catalysts : Sodium benzenesulfonate (2 eq), formic acid (2 eq).
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Base : Potassium carbonate (4 eq).
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Drying agent : Sodium sulfate (5 eq).
The imine intermediate, -[(3-cyanophenyl)methylene]tert-butyl carbamate, is isolated via filtration and recrystallization. This step achieves >85% yield in analogous systems.
Chiral Addition with Trimethylsilyl Cyanide
Chiral induction is critical for stereoselective synthesis. Using tetra-n-butyltitanium oxide (0.05 eq) and -(2'-hydroxyphenyl)methyl-()-2-amino-3,3-dimethyl-butanol (0.05 eq) as chiral inducers, trimethylsilyl cyanide adds to the imine intermediate.
Optimized parameters :
-
Solvent : n-Butanol (polar aprotic, enhances enantiomeric excess).
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Temperature : 35°C (balances reaction rate and stereocontrol).
-
Time : 12–24 hours.
This step generates ()--[cyano(3-cyanophenyl)methyl]tert-butyl carbamate with an enantiomeric excess (ee) of >90% in related compounds.
Hydrolysis and Reduction to Amino Alcohol
Acidic Hydrolysis of the Carbamate
The tert-butyl carbamate group is cleaved under acidic conditions. Hydrochloric acid (6 M, 85°C, 4 hours) hydrolyzes the intermediate to ()-2-amino-2-(3-cyanophenyl)acetic acid.
Side reactions :
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Nitrile hydrolysis to carboxylic acids (mitigated by controlled HCl concentration).
-
Racemization (minimized at temperatures <90°C).
Borohydride-Iodine Reduction
The carboxylic acid group is reduced to a hydroxyethyl moiety using sodium borohydride () and iodine () in tetrahydrofuran (THF) at 65°C.
Mechanism :
-
activates the carboxylate via iodination.
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delivers hydride to form the alcohol.
Stoichiometry :
-
()-2-Amino-2-(3-cyanophenyl)acetic acid (1 eq).
-
(2.5 eq), (1.2 eq).
This step yields 3-(1-amino-2-hydroxyethyl)benzonitrile with >75% efficiency in analogous reductions.
Salt Formation and Purification
The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:3 v/v) affords the pure product.
Analytical data :
-
Melting point : 215–218°C (decomposes).
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HPLC purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).
Alternative Synthetic Routes
Strecker Synthesis
3-Cyanobenzaldehyde reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to the amino alcohol. However, this method suffers from poor stereocontrol and low yields (<50%).
Reductive Amination
A ketone precursor, 3-cyanophenylglyoxal, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. While straightforward, this route requires high-pressure hydrogenation and affords racemic product.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Imine/Chiral Addition | High stereoselectivity, mild conditions | Multi-step, costly catalysts | 70–85 |
| Strecker Synthesis | Simple reagents | Poor ee, side reactions | 40–50 |
| Reductive Amination | One-pot reaction | Racemic product, harsh conditions | 60–70 |
Industrial-Scale Considerations
For bulk production, the imine/chiral addition route is preferred due to scalability and enantiomeric purity. Critical factors include:
Q & A
Basic: What analytical techniques are recommended for characterizing 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride?
Answer:
Characterization should combine chromatographic and spectroscopic methods:
- HPLC : Assess purity (>98% as per commercial standards; ensure column compatibility with polar nitrile groups) .
- LogP and PSA : Determine lipophilicity (LogP ~2.88) and polar surface area (PSA ~65.28 Ų) using computational tools or experimental partitioning assays .
- Spectroscopy :
- Melting Point : Validate crystalline consistency (163–165°C for analogs) .
Advanced: How can researchers optimize enantioselective synthesis of this compound?
Answer:
Key strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., chiral epoxides or amino alcohols) to control stereochemistry at the hydroxyethylamine center .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
- Racemization Mitigation : Conduct reactions at low temperatures (<0°C) and avoid prolonged exposure to acidic/basic conditions .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant) .
- Storage : Keep in airtight containers, away from moisture and oxidizers, at room temperature .
Advanced: How can discrepancies in reaction yields under varying solvent conditions be resolved?
Answer:
- Solvent Screening : Test polar aprotic (e.g., DMF, acetonitrile) vs. protic (e.g., ethanol) solvents to optimize nitrile group stability and intermediate solubility .
- Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify side reactions (e.g., hydrolysis of nitrile to amide in aqueous media) .
- Additives : Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps .
Basic: What structural features influence the reactivity of this compound?
Answer:
- Nitrile Group : Electrophilic susceptibility to nucleophilic attack (e.g., hydrolysis to amide under acidic/basic conditions) .
- Hydroxyethylamine Moiety : Participates in hydrogen bonding (affects solubility) and may undergo oxidation to ketone derivatives .
- Aromatic Ring : Directs electrophilic substitution (e.g., halogenation at meta positions) .
Advanced: How can spectral data contradictions in structural confirmation be resolved?
Answer:
- Multi-NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography : Confirm absolute configuration of chiral centers if single crystals are obtainable .
- Mass Spectrometry : Compare experimental isotopic patterns with theoretical values (e.g., ESI-MS for molecular ion [M+H]⁺) .
Basic: How should purity and stability be assessed during storage?
Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for nitrile hydrolysis or amine oxidation .
- Impurity Profiling : Identify degradation products (e.g., benzonitrile derivatives) using LC-MS .
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Low-Temperature Conditions : Perform reactions below 0°C to reduce thermal racemization of chiral centers .
- Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butyl carbamates) to shield the amino group .
- Enzymatic Resolution : Use lipases or proteases to separate enantiomers post-synthesis .
Basic: What environmental handling guidelines apply to this compound?
Answer:
- Waste Disposal : Follow EPA TSCA guidelines for nitrile-containing compounds (neutralize with dilute NaOH before disposal) .
- Ecotoxicity : Limited data available; assume acute toxicity to aquatic life and avoid release into waterways .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric Replacement : Substitute nitrile with tetrazole or carboxylate groups to modulate polarity .
- Side-Chain Modifications : Introduce alkyl/aryl groups on the hydroxyethylamine to enhance receptor binding .
- Pharmacophore Mapping : Use computational docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
